SCH 486757

Description

Properties

Molecular Formula |

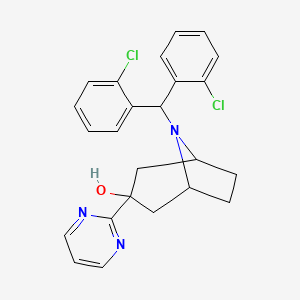

C24H23Cl2N3O |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |

InChI |

InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2 |

InChI Key |

MQWMHMZNBGQNMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |

Synonyms |

8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

A piperidine derivative is functionalized with a pendant allyl group to enable cyclization. For example, N-allylpiperidin-4-one undergoes acid-catalyzed intramolecular cyclization to yield the bicyclic ketone intermediate.

Cyclization Optimization

-

Reagents : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).

-

Conditions : Reflux in dichloromethane (DCM) or toluene for 6–12 hours.

-

Yield : 65–78% after purification by silica gel chromatography.

Introduction of the Bis(2-Chlorophenyl)Methyl Group

The bis(2-chlorophenyl)methyl moiety is installed at the 8-position via Friedel-Crafts alkylation or Grignard reaction :

Friedel-Crafts Alkylation

Grignard Addition

-

Reagent : Bis(2-chlorophenyl)methyl magnesium bromide.

-

Conditions : Reaction with 8-keto-azabicyclo[3.2.1]octane in tetrahydrofuran (THF) at −78°C.

-

Workup : Quenching with ammonium chloride and extraction with ethyl acetate.

Functionalization at the 3-Position

The 3-position is modified through sequential nucleophilic substitution and oxidation :

Pyrimidinyl Group Installation

Hydroxyl Group Formation

-

Substrate : 3-(2-Pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-one.

-

Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C.

Final Assembly and Purification

The convergent synthesis concludes with coupling of the bis(2-chlorophenyl)methyl and pyrimidinyl-functionalized intermediates:

Alkylation Step

Crystallization

Analytical Data and Characterization

Challenges and Optimization

-

Regioselectivity : Early routes suffered from competing alkylation at the 6-position. This was mitigated by using bulkier bases (e.g., t-BuOK) to favor 8-substitution.

-

Oxidation Control : Over-reduction of the 3-keto intermediate was addressed by employing NaBH₄ at low temperatures.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Binding Affinity and Mechanism of Action

SCH 486757 exhibits a high binding affinity for the NOP receptor, with an inhibition constant () of approximately 4.6 nM, indicating its potency in selectively activating this receptor compared to classical opioid receptors . The mechanism by which this compound exerts its antitussive effects involves the modulation of cough reflex pathways through NOP receptor activation.

Metabolic Pathways

Recent studies have identified two novel metabolites of this compound (designated M27 and M34) formed through metabolic processes in humans. These metabolites arise from the loss of the C-C bridge from the tropane moiety, leading to the formation of substituted pyridinium compounds . The metabolic pathway can be summarized as follows:

-

Parent Compound : this compound

-

Metabolites :

-

M27

-

M34

-

-

Metabolic Process : Loss of C-C bridge → Formation of substituted pyridinium.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various animal models, demonstrating favorable absorption and distribution characteristics. It is noted that after oral administration, the compound shows significant antitussive effects without producing tolerance over repeated dosing regimens .

Antitussive Efficacy

In preclinical studies using guinea pig models, this compound effectively suppressed cough induced by capsaicin exposure at doses ranging from 0.01 to 1 mg/kg. The maximum efficacy was observed at around 4 hours post-administration, comparable to established antitussive agents like codeine and dextromethorphan .

Comparative Analysis with Other Compounds

The following table summarizes the comparative antitussive efficacy of this compound with other known agents:

| Compound | Dose (mg/kg) | Cough Suppression (%) | Receptor Target |

|---|---|---|---|

| This compound | 1 | ~46 | NOP receptor |

| Codeine | Varies | Comparable | μ-opioid receptor |

| Dextromethorphan | Varies | Comparable | NMDA receptor |

Abuse Potential Assessment

In behavioral studies assessing abuse potential, this compound did not produce conditioned place preference in rats, indicating a low likelihood for abuse compared to classical opioids .

Scientific Research Applications

Antitussive Applications

Pharmacological Profile

SCH 486757 has shown significant antitussive effects in various preclinical models. In studies involving guinea pigs, this compound effectively suppressed cough induced by capsaicin at doses ranging from 0.01 to 1 mg/kg. The maximum efficacy was observed at 4 hours post-administration, demonstrating comparable effects to established antitussive agents like codeine and hydrocodone . Notably, the antitussive action was mediated through NOP receptor activation, as evidenced by the blockade of its effects with the NOP antagonist J113397, while naltrexone, an opioid antagonist, did not alter its efficacy .

Clinical Trials

Following promising preclinical results, this compound progressed to human clinical trials. Two phase Ib/II trials evaluated its effectiveness in patients with subacute cough. Although the results indicated a reduction in subjective cough scores similar to codeine, statistical significance was not achieved . The clinical data suggest that while this compound may have limited efficacy as an antitussive agent, it could provide an alternative treatment option due to its distinct mechanism of action and lower abuse potential compared to traditional opioids .

Pain Management Potential

Mechanism of Action

Research indicates that NOP receptor agonists like this compound may enhance analgesic effects when combined with classical opioids. Studies have demonstrated that spinal administration of nociceptin/orphanin FQ can potentiate morphine analgesia in rodent models, suggesting a synergistic effect that could be leveraged in pain management strategies . This mechanism opens avenues for developing mixed NOP/opioid receptor agonists that may offer effective pain relief with reduced side effects.

Pharmacokinetics and Metabolism

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties across various animal models, including guinea pigs, rats, and dogs. Its oral bioavailability and metabolic stability are critical factors that support its advancement into clinical settings .

Metabolite Identification

Recent studies identified two novel metabolites of this compound in humans after oral administration. These metabolites were characterized using liquid chromatography-mass spectrometry (LC-MS), revealing a metabolic pathway that includes the conversion into substituted pyridinium compounds . Understanding these metabolic processes is essential for evaluating the safety and efficacy of this compound in clinical applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Findings |

|---|---|

| Antitussive Activity | Effective in suppressing cough in preclinical models; comparable to codeine but not statistically significant in humans. |

| Pain Management | Potential synergistic effects when used with opioids; may enhance analgesic efficacy without increased side effects. |

| Pharmacokinetics | Favorable oral bioavailability; good stability across species. |

| Metabolism | Identified two metabolites; metabolic pathways are crucial for understanding drug behavior in humans. |

Mechanism of Action

This binding inhibits the cough reflex pathway, thereby reducing cough severity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

NOP Receptor Agonists

SCH 486757 belongs to a class of nonpeptide NOP agonists. Key competitors and their properties are summarized below:

Key Findings :

Opioid Antitussives (e.g., Codeine)

Key Findings :

TRPV1 Inhibitors (Non-Opioid Antitussives)

Key Findings :

- Mechanistic Diversity: TRPV1/TRPA1 inhibitors target sensory nerve terminals, while this compound modulates central cough pathways via NOP receptors .

- Clinical Outcomes : TRPV1 inhibitors like SB-705498 failed in trials, whereas this compound showed efficacy but faced translational and safety hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.